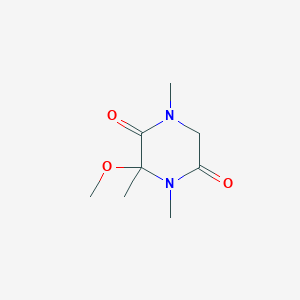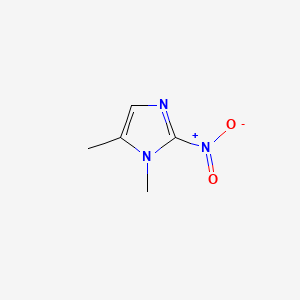
2,6-Diamino-3,5-dinitropyrazine
Vue d'ensemble
Description
2,6-Diamino-3,5-dinitropyrazine is a high-energy, low-sensitivity explosive compound. It is known for its excellent performance characteristics, including high density, high detonation velocity, and low impact sensitivity. This compound is often used in propellant and explosive formulations due to its stability and energy output .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-3,5-dinitropyrazine typically involves multiple steps. One common method starts with N-nitroso-bis(cyanomethyl)amine, which undergoes cyclisation, acidification, nitration, and N-oxidation to yield the final product. This method has an overall yield of approximately 54% .
Another approach involves the nitration of 2,6-diaminopyrazine, which is prepared from 2,6-dichloropyrazine through azide substitution followed by hydrogenation. This method, however, has a lower yield and involves more expensive starting materials .
Industrial Production Methods
Industrial production of this compound often employs continuous flow microreactor systems to enhance safety and efficiency. These systems allow for precise control over reaction conditions, leading to higher yields and better product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diamino-3,5-dinitropyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the formation of amino derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various organic solvents for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure safety and efficiency .
Major Products
The major products formed from these reactions include various amino and nitro derivatives, which can be further processed for different applications .
Applications De Recherche Scientifique
2,6-Diamino-3,5-dinitropyrazine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2,6-diamino-3,5-dinitropyrazine involves its decomposition under high temperatures and pressures. The initial decomposition step involves the cleavage of NO2 and NH2 groups, followed by the release of gaseous products such as NO and C2N2. This process results in a two-step exothermic reaction, producing significant heat and energy .
Comparaison Avec Des Composés Similaires
2,6-Diamino-3,5-dinitropyrazine is often compared with other high-energy, low-sensitivity explosives such as:
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): Known for its extreme insensitivity, TATB is less energetic compared to this compound.
Hexanitrohexaazaisowurtzitane (CL-20): CL-20 has higher energy output but is more sensitive to impact and friction.
This compound-1-oxide (LLM-105): This compound is similar in structure but has different thermal stability and decomposition characteristics.
Propriétés
IUPAC Name |
3,5-dinitropyrazine-2,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6O4/c5-1-3(9(11)12)8-4(10(13)14)2(6)7-1/h(H4,5,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQFSFHCMJAFJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)N)[N+](=O)[O-])[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Phenylimidazo[1,5-a]pyridine](/img/structure/B3352977.png)
![5,6-Dihydrobenzo[c]cinnoline](/img/structure/B3352983.png)






